![molecular formula C12H13N3OS B2677998 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1448128-63-9](/img/structure/B2677998.png)
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with chloroacetic acid. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties . Studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds containing similar thiadiazole structures have shown effective minimum inhibitory concentrations (MICs) against various Gram-positive and Gram-negative bacteria, as well as fungi .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
Compound | Bacteria (Gr-) | Bacteria (Gr+) | Fungi |
---|---|---|---|
A | MIC: 50 µg/mL | MIC: 50 µg/mL | MIC: 50 µg/mL |
B | MIC: 25 µg/mL | MIC: 10 µg/mL | MIC: 30 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been assessed through various studies. Research indicates that thiadiazole derivatives can inhibit cell growth in several cancer cell lines. For example, compounds similar to 3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide were evaluated by the National Cancer Institute (NCI) and demonstrated notable cytotoxic effects against human tumor cells .
Case Study: NCI Evaluation
- Cell Lines Tested : Approximately sixty cancer cell lines.
- Results : Average growth inhibition rates ranged from moderate to high, with some compounds achieving over 70% inhibition in sensitive lines.
Agricultural Applications
In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or fungicide. The structural properties of thiadiazoles contribute to their effectiveness in combating plant pathogens. Some studies have suggested that these compounds can enhance plant resistance to diseases while promoting growth .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various methods that aim to optimize yield and purity. The structure-activity relationship (SAR) studies highlight how modifications to the thiadiazole ring can enhance biological activity:
Key Findings from SAR Studies
- Substituents on the phenyl ring significantly influence antimicrobial activity.
- The presence of methyl groups enhances lipophilicity and cellular uptake.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share a similar heterocyclic structure and are known for their antimicrobial and antifungal properties.
Sulfonamide Derivatives: These compounds also contain sulfur and nitrogen atoms and are used in various medicinal applications.
Uniqueness
3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1,2,4-THIADIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-Methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H12N4OS
- Molecular Weight : 248.31 g/mol
This compound features a thiadiazole ring, which is known for its diverse biological activities.
The biological activity of thiadiazole derivatives often involves their interaction with various molecular targets. For this compound, the following mechanisms have been identified:
- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The compound demonstrates activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
- Antitumor Activity : Research indicates that compounds containing thiadiazole moieties can inhibit cancer cell proliferation. The presence of electron-donating groups (like methyl) in the phenyl ring enhances cytotoxic effects against cancer cell lines .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Biological Activity | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | 12.5 | |
Antitumor | A-431 cell line | 15.0 | |
Anticonvulsant | PTZ-induced seizures | 20.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of thiadiazole derivatives against Mycobacterium tuberculosis. The compound exhibited a significant reduction in bacterial load in vitro and showed promise for further development as an anti-tubercular agent .
- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, this compound demonstrated notable cytotoxicity. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring significantly influenced its potency against tumor cells .
Properties
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)7-13-11(16)12-14-9(2)15-17-12/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGACSIQSYOKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NC(=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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